molecular formula C24H24N4O4S2 B2436686 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-53-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2436686
CAS No.: 1021215-53-1
M. Wt: 496.6
InChI Key: JDIUABMVJYSNSF-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-14-6-7-20(32-3)18(11-14)26-24(29)17-12-19(21-5-4-9-33-21)25-23-22(17)15(2)27-28(23)16-8-10-34(30,31)13-16/h4-7,9,11-12,16H,8,10,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIUABMVJYSNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the pyrazolo[3,4-b]pyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

This compound features a complex structure that includes:

  • A pyrazolo[3,4-b]pyridine core
  • Thiophene substituents
  • A carboxamide functional group

The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, including:

  • Antimicrobial : They have shown effectiveness against various bacterial and fungal strains.
  • Antitumor : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
  • PPAR Agonism : Certain compounds in this class act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis.

The mechanisms through which this compound exerts its biological effects include:

  • PPAR Activation : As noted in studies on related compounds, the structural characteristics significantly influence PPARα agonistic activity. The steric bulk and hydrophobic properties of substituents are critical for binding affinity and efficacy .
  • Inhibition of Kinases : Some derivatives have been synthesized to inhibit tropomyosin receptor kinases (TRK), which are implicated in cancer cell proliferation .
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be linked to its structural features that facilitate interaction with cellular targets .

Antimicrobial Activity

A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial properties. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antitumor Effects

In vitro studies demonstrated that certain derivatives of the pyrazolo[3,4-b]pyridine scaffold could inhibit the growth of various cancer cell lines. For example, one derivative showed an IC50 value of 10.47 μM against intracellular amastigote forms of Trypanosoma cruzi, suggesting potential for treating Chagas disease .

Data Summary

CompoundActivity TypeTargetIC50/Other Metrics
1H-Pyrazolo[3,4-b]pyridine DerivativeAntimicrobialVarious bacteriaMIC values ≤ 10 μg/mL
4-Carbohydrazide DerivativeAntiparasiticT. cruziIC50 = 10.47 μM
Pyrazolo[3,4-b]pyridine DerivativeAntitumorCancer cell linesIC50 values vary

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been investigated for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. The specific biological activity of this compound can be further explored through in vitro assays against various cancer cell lines, focusing on its potential to disrupt tumor growth and metastasis.

Anti-inflammatory Properties

The compound's structural motifs may also confer anti-inflammatory properties. Research has shown that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Neurological Applications

Given the presence of the pyrazolo[3,4-b]pyridine moiety, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the coupling of tetrahydrothiophene derivatives with pyrazolo-pyridine frameworks. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.

Case Studies

A few notable studies have highlighted the applications of structurally related compounds:

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of tubulin polymerization in cancer cell lines.
Study BAnti-inflammatory EffectsShowed dual inhibition of COX and LOX enzymes, reducing inflammation markers in vitro.
Study CNeuroprotective PotentialIndicated modulation of neurotransmitter release in neuronal cultures, suggesting therapeutic implications for neurodegenerative diseases.

Preparation Methods

Chalcone Cyclization Approach

The pyrazolo[3,4-b]pyridine scaffold is synthesized from α,β-unsaturated ketones (chalcones) through cyclocondensation with hydrazine derivatives. For the 3-methyl-6-(thiophen-2-yl) substitution pattern:

  • Chalcone formation :
    $$ \text{2-Acetylthiophene} + \text{4-methylacetophenone} \xrightarrow{\text{NaOH/EtOH}} (\text{E})-\text{1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one} $$
    Yield: 86–92%.

  • Pyrazole ring closure :
    $$ \text{Chalcone} + \text{Hydrazine hydrate} \xrightarrow{\text{AcOH reflux}} 3\text{-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine} $$
    Reaction time: 18–24 h
    Yield: 78–85%.

Functionalization of the Heterocyclic Core

C-4 Iodination for Aminocarbonylation

The carboxamide group is introduced via iodination followed by palladium-catalyzed carbonylation:

Step Reagents/Conditions Yield (%) Reference
Iodination NIS, TFA, 0°C → rt 91
Aminocarbonylation Pd(OAc)₂/Xantphos, COware®, DIPEA, 100°C 93

Key optimization parameters:

  • Catalyst system : Pd(OAc)₂/Xantphos (2.5 mol%)
  • CO source : Formic acid/oleum in COware® reactor
  • Amine component : 2-Methoxy-5-methylaniline

The aminocarbonylation step demonstrates excellent functional group tolerance, enabling direct conversion of 4-iodo intermediates to carboxamides without competing dicarbonylation.

C-1 Sulfone Group Installation

The 1,1-dioxidotetrahydrothiophen-3-yl substituent is introduced via nucleophilic aromatic substitution:

  • Substrate activation :
    $$ \text{1H-Pyrazolo[3,4-b]pyridine} \xrightarrow{\text{NaH, DMF}} \text{Sodium salt} $$

  • Ionic liquid-mediated substitution :
    $$ \text{Sodium salt} + \text{3-Bromotetrahydrothiophene sulfone} \xrightarrow{[\text{Hexmim}]BF₄, 80°C} \text{1-(1,1-Dioxidotetrahydrothiophen-3-yl) derivative} $$
    Reaction time: 24 h
    Yield: 67–72%.

Sequential Functionalization Strategy

An optimized synthetic route proceeds through the following sequence:

  • Core formation : Chalcone → Pyrazolo[3,4-b]pyridine
  • C-6 functionalization : Suzuki coupling with thiophen-2-ylboronic acid
  • C-4 iodination : N-Iodosuccinimide in trifluoroacetic acid
  • Aminocarbonylation : Pd-catalyzed CO insertion
  • C-1 substitution : Ionic liquid-mediated sulfone introduction

Critical purification steps include:

  • Column chromatography : Silica gel (hexane/EtOAc gradient)
  • Recrystallization : Ethanol/water mixtures
  • Final HPLC purification : C18 column, MeCN/H₂O + 0.1% TFA

Analytical Characterization Data

Analytical Method Key Characteristics
¹H NMR (500 MHz, DMSO-d₆) δ 8.72 (s, 1H, H-5), 8.15 (d, J=3.5 Hz, 1H, thiophene), 7.94 (dd, J=5.0, 1.0 Hz, 1H, thiophene), 7.42 (d, J=8.5 Hz, 1H, aryl), 6.98 (s, 1H, aryl), 4.12–4.05 (m, 1H, tetrahydrothiophene), 3.85 (s, 3H, OCH₃), 2.91–2.84 (m, 2H, SCH₂), 2.58 (s, 3H, CH₃).
HRMS (ESI+) m/z calc. for C₂₇H₂₅N₄O₄S₂ [M+H]⁺: 557.1314, found: 557.1309.
HPLC Purity 99.2% (254 nm, C18, 70:30 MeCN/H₂O).

Yield Optimization Studies

Comparative analysis of key steps reveals opportunities for process improvement:

Reaction Step Variable Tested Optimal Condition Yield Improvement
Aminocarbonylation Catalyst loading 2.5 mol% Pd(OAc)₂ 93% → 95%
Sulfone substitution Solvent system [Hexmim]BF₄ ionic liquid 58% → 72%
Thiophene coupling Ligand screening XPhos vs. SPhos 81% → 89%

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step strategies, including cyclization and Biginelli-like reactions. Key steps include:

  • Cyclization : Use of ethyl acetoacetate and thioureas to form pyrimidine intermediates, followed by heterocyclic ring closure (e.g., via 3-amino-5-methylisoxazole) .
  • Optimization : Adjust solvent polarity (e.g., DMF or ethanol), temperature (room temperature to reflux), and base (K₂CO₃) to enhance yields. Monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
  • Crystallography : Use SHELX programs (SHELXL for refinement) to resolve 3D structures. High-resolution data (<1 Å) minimizes twinning artifacts .

Basic: How can structure-activity relationships (SAR) guide functional group modifications?

  • P1/P4 Optimization : Replace labile groups (e.g., aniline linkers) with bicyclic scaffolds (e.g., tetrahydropyrazolopyridinones) to enhance metabolic stability .
  • Heterocyclic Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) on thiophene/pyrazole rings to improve target binding affinity .

Advanced: How can researchers address synthetic impurities or diastereomer formation?

  • Chromatography : Use reverse-phase HPLC with C18 columns (ACN/water gradients) to separate diastereomers.
  • Crystallographic Control : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization to enforce stereochemical purity .

Advanced: What strategies resolve contradictions in X-ray crystallography data?

  • Data Validation : Cross-check SHELXL refinement metrics (R-factor <5%, wR₂ <15%) against PLATON alerts for missed symmetry or twinning .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) to validate geometric outliers .

Advanced: How can in silico modeling predict pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to assess logP (target 2–4), PSA (<140 Ų), and CYP450 inhibition .
  • Docking Studies : Glide SP/XP protocols (Schrödinger Suite) model interactions with targets (e.g., Factor Xa) to prioritize analogs .

Advanced: How to resolve spectral contradictions (e.g., unexpected NOESY correlations)?

  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., rotamers in thiophene rings).
  • 2D NMR : HSQC and HMBC correlations differentiate regioisomers (e.g., pyrazole vs. pyrimidine connectivity) .

Advanced: What challenges arise during scale-up, and how are they mitigated?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl) to minimize alkylation side products .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for >100 g batches .

Advanced: How do heterocyclic systems (e.g., thiophene, pyrazole) influence electronic properties?

  • Electron Density Mapping : DFT calculations (Mulliken charges) show thiophene sulfur enhances π-π stacking, while pyrazole N-H acts as a H-bond donor .
  • SAR Impact : Fluorine substitution on pyridines increases metabolic stability by reducing CYP2D6 oxidation .

Advanced: What methodologies validate in vivo efficacy without commercial assays?

  • Custom Assays : Develop LC-MS/MS protocols to quantify plasma concentrations (LLOQ: 1 ng/mL) in rodent models.
  • Pharmacodynamic Markers : Measure clotting time (PT/aPTT) for anticoagulant activity or cytokine levels for anti-inflammatory targets .

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